N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
Description
N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide is a fluorinated organic compound characterized by a phenoxy backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position and an ethanimidamide moiety (N-hydroxyimine group). The compound is referenced under multiple synonyms, including Ethanimidamide, N-hydroxy-2-[3-(trifluoromethyl)phenoxy]- and N-Hydroxy-2-(3-trifluoromethyl-phenoxy)-acetamidine . Its molecular formula is reported inconsistently across sources, with CAS 18031-40-8 listed as C₁₀H₁₄O in one instance , though this may reflect a transcription error. A more plausible formula, based on structural analysis, is C₉H₁₀F₃N₂O₂, aligning with derivatives in related studies .
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
690632-15-6 |
|---|---|
Molecular Formula |
C9H9F3N2O2 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
InChI Key |
SKUBUDPNDFNCOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F |
Isomeric SMILES |
C1=CC(=CC(=C1)OC/C(=N\O)/N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps
Starting Materials :
- 3-(Trifluoromethyl)phenol : A precursor with a hydroxyl group at the meta position relative to the trifluoromethyl group.
- Chloroethyl Intermediate : A chloroethylamine or chloroethyl amidine derivative.
Reaction Conditions :
Mechanism :
| Parameter | Details | Reference |
|---|---|---|
| Base | KOH (30% molar excess) | |
| Solvent | DMSO | |
| Temperature | 100°C | |
| Yield | ~87–90% (for analogous compounds) |
Beckmann Rearrangement for Amidine Formation
The Beckmann rearrangement is a classical method for converting oximes to amides or nitriles. While traditionally used for amide synthesis, modifications can yield amidines under specific conditions.
Key Steps
Oxime Formation :
Rearrangement :
Mechanism :
| Step | Conditions | Outcome |
|---|---|---|
| Oxime Formation | NH₂OH·HCl, EtOH, RT | Oxime intermediate |
| Rearrangement | Ac₂O, Δ, 12–24 hr | Amidine or nitrile |
| Workup | Neutralization, extraction, purification | Final product |
Direct Amidine Formation via Condensation
This approach bypasses the oxime intermediate by directly condensing an aldehyde with hydroxylamine and ammonia.
Key Steps
- Substrate : 3-(Trifluoromethyl)phenoxyacetaldehyde.
- Reagents :
- Conditions :
| Parameter | Details | Reference |
|---|---|---|
| Base | NaOEt (sodium ethoxide) | |
| Solvent | EtOH | |
| Temperature | Reflux (78°C) | |
| Yield | ~84–85% (for similar amidines) |
Industrial-Scale Production Strategies
For large-scale synthesis, continuous flow reactors and optimized reaction parameters are employed.
Critical Factors
- Catalyst Recycling : Reusable catalysts (e.g., phase-transfer catalysts) reduce costs.
- Purification : Recrystallization or chromatography ensures high purity (>99%).
Mechanistic Comparison of Key Reactions
| Reaction | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | SₙAr via activated aromatic ring | High regioselectivity | Requires electron-deficient ring |
| Beckmann Rearrangement | 1,2-shift after oxime protonation | Simple, scalable | Limited to oximes from ketones |
| Direct Condensation | Stepwise addition of NH₂OH and NH₃ | Avoids rearrangement steps | Sensitive to amine stoichiometry |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor or activator of these targets . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Ethanimidamide Derivatives with Varied Aromatic Substituents
Key Findings :
- Electron-withdrawing groups (e.g., -NO₂ in 24) correlate with higher synthesis yields (93%), likely due to enhanced reaction kinetics .
- Methoxy/ethoxy substituents (35 , 36 ) improve solubility but may reduce metabolic stability compared to halogens.
Trifluoromethyl-Containing Ligands and Bioactive Compounds
Compounds with trifluoromethyl groups exhibit distinct pharmacological profiles. Examples from and include:
Key Findings :
Heterocyclic Analogs with Oxadiazole and Thiophene Moieties
Heterocyclic substitutions alter electronic properties and bioactivity:
Key Findings :
- Oxadiazole groups (15 ) improve π-π stacking interactions, enhancing target binding in antimicrobial assays .
- Thiophene derivatives (12 ) offer modularity for medicinal chemistry optimization .
Research Implications and Data Limitations
Data Discrepancies
- Molecular formula inconsistencies (e.g., C₁₀H₁₄O vs. C₉H₁₀F₃N₂O₂) suggest transcription errors in , emphasizing the need for primary source verification .
Biological Activity
N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide is a synthetic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and an ethanimidamide moiety. Its molecular formula is , with a molecular weight of 234.18 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have reported that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of specific signaling pathways crucial for cancer cell survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration.
- Enzyme Interaction : Once inside the cell, it can interact with enzymes and receptors, altering metabolic pathways.
- Signal Transduction : It may modulate signal transduction pathways, affecting cell growth and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.
- Cancer Cell Line Study : In another study focusing on its anticancer effects, this compound was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₉H₉F₃N₂O₂ | Antimicrobial, Anticancer |
| N'-hydroxy-2-[3-(trifluoromethyl)phenyl]acetamidamide | C₉H₉F₃N₂O | Moderate Anticancer |
| N'-hydroxy-2-[3-(trifluoromethyl)phenyl]propanimidamide | C₉H₉F₃N₂O | Limited Biological Activity |
Uniqueness and Potential Applications
The distinct combination of functional groups in this compound provides it with unique chemical and biological properties that could be harnessed for therapeutic applications. Its enhanced stability and reactivity due to the trifluoromethyl group position it as a valuable candidate in drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between hydroxylamine derivatives and halogenated precursors. For example, hydroxylamine hydrochloride reacts with substituted phenoxy compounds in methanol/water under basic conditions (e.g., NaHCO₃) at controlled temperatures (see for analogous protocols). Optimization focuses on stoichiometry (e.g., 1:1.5 molar ratio of substrate to hydroxylamine), solvent polarity, and reaction time (48–72 hours) to maximize yield (58–93% in related systems) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare ¹H/¹³C NMR peaks with literature data (e.g., hydroxylamine protons at δ 8–10 ppm, trifluoromethyl signals at δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : Confirm molecular weight (exact mass: 275.08 g/mol) via high-resolution MS .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the trifluoromethylphenoxy and hydroxyimino groups .
Advanced Research Questions
Q. What computational and experimental methods elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate interactions with putative targets (e.g., enzymes or receptors) using software like AutoDock Vina. Prioritize binding pockets with high affinity for the trifluoromethyl group due to its hydrophobic/electron-withdrawing effects .
- Enzyme Inhibition Assays : Test activity against cytochrome P450 isoforms or kinases using fluorogenic substrates. For example, measure IC₅₀ values under varying pH and cofactor conditions to assess competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
Q. How do structural modifications (e.g., substituent variations on the phenoxy ring) influence the compound’s bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Electron-Donating/Accepting Groups : Replace the trifluoromethyl group with methoxy (electron-donating) or nitro (electron-withdrawing) substituents. Compare activity in enzyme assays to evaluate electronic effects .
- Steric Effects : Introduce bulkier groups (e.g., tert-butyl) at the 3-position of the phenoxy ring. Use kinetic studies to assess steric hindrance on target binding .
- Bioisosteric Replacements : Substitute the hydroxyimino group with a carboxylic acid or amide to probe hydrogen-bonding requirements .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Methodological Answer : Analyze experimental variables:
- Assay Conditions : Compare buffer composition (e.g., Tris vs. PBS), temperature (25°C vs. 37°C), and incubation time. For instance, longer incubation may enhance metabolite interference .
- Cell/Tissue Models : Use standardized cell lines (e.g., HEK293 vs. HepG2) to control for variability in membrane permeability or metabolic enzymes .
- Dosage Regimens : Perform dose-response curves (0.1–100 µM) to identify non-linear effects or off-target activity at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
